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Physicochemical Characterization, Synthesis, and
Pharmaceutical Applications[1]
Executive Summary

2-Chloro-3,4-difluoroaniline (CAS 36556-48-6) is a specialized halogenated aromatic amine
serving as a critical intermediate in the synthesis of advanced pharmaceuticals, particularly
fluoroquinolone antibiotics and SHP2 antagonists.[1][2][3] Its unique substitution pattern—
combining a primary amine with an ortho-chloro and meta,para-difluoro motif—imparts distinct
electronic and steric properties that modulate the lipophilicity and metabolic stability of
downstream drug candidates.[1] This guide provides a comprehensive technical analysis of its
physical properties, synthesis pathways, and handling protocols.[1]

Chemical Identity & Structural Analysis

The compound is defined by a benzene core substituted with an amino group at position 1, a
chlorine atom at position 2, and fluorine atoms at positions 3 and 4.[1] This specific
arrangement creates a highly electron-deficient ring system, reducing the basicity of the amine
compared to aniline.[1]
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Parameter Technical Detail

IUPAC Name 2-Chloro-3,4-difluoroaniline

CAS Number 36556-48-6

Molecular Formula CeH4CIF2N

Molecular Weight 163.55 g/mol

SMILES Nclcce(F)c(F)clCl

InChl Key UKKFELITTUIEND-UHFFFAOYSA-N
Structural Class Polyhalogenated Aniline

Thermodynamic & Physical Characteristics

The physical state of 2-Chloro-3,4-difluoroaniline is governed by the interplay between the
heavy chlorine atom (increasing van der Waals forces) and the disruption of crystal packing
caused by the ortho-substituent.[1]

Table 1: Physical Properties Profile
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Property

Value / Range

Condition / Note

Physical State

Low-Melting Solid

At 20°C (Standard Ambient
Temp)

White to pale yellow crystalline

Darkens upon oxidation/light

Appearance
mass exposure
] ] ) Analogous to 2-chloro-4-
Melting Point 25°C — 40°C (Estimated) -
fluoroaniline (MP 44°C) [1]
At 760 mmHg.[1] Significantly
Boiling Point 215°C + 35°C (Predicted) higher than 3,4-difluoroaniline
(170°C) due to Cl mass.
) ) Higher than 2,4-difluoroaniline
Density ~1.45 g/cm3 (Predicted)
(1.27 g/cm3) due to Cl atom.[1]
) Estimated based on BP;
Flash Point > 100°C ]
Combustible.[1]
Vapor Pressure < 0.1 mmHg At 25°C (Low volatility solid).[1]

Scientific Insight: The "Low-Melting Solid" classification is critical for process chemistry. While

structurally similar to liquid 2,4-difluoroaniline, the addition of the chlorine atom at the C2

position increases molecular weight and polarizability, pushing the melting point just above

ambient room temperature. This necessitates precise temperature control during dispensing; it

is often melted (gentle heating to 40-50°C) for liquid transfer in automated synthesis.

Solubility & Partitioning (LogP)

Solubility and lipophilicity are pivotal for purification and bioavailability modeling.[1]

o Water Solubility: Low (< 500 mg/L).[1] The hydrophobic halogen substituents dominate the
polar amine group.[1]

e Organic Solubility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and
DMSO.[1]

e LogP (Octanol-Water Partition Coefficient):
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o Predicted Value: 2.1 — 2.4[1]

o Implication: The compound is moderately lipophilic.[1] In drug design, this fragment
contributes to membrane permeability but requires polar solubilizing groups in the final
drug architecture.

e pKa (Conjugate Acid):
o Predicted Value: ~2.0 — 2.5[1]

o Mechanistic Driver: The electron-withdrawing inductive effects (-I) of the fluorine atoms
(positions 3,4) and the chlorine atom (position 2) significantly reduce the electron density
on the nitrogen lone pair, making it a much weaker base than aniline (pKa 4.6).[1]

Synthesis & Reaction Pathways

The synthesis of 2-Chloro-3,4-difluoroaniline typically proceeds via the reduction of its nitro-
precursor.[1] This route preserves the regiochemistry of the halogens.[1]

Synthesis Workflow (DOT Diagram)

Reduction

(Fe/HCl or H2, Pd/C 2-Chloro-3,4-difluoroaniline
Nitration ///’L'

HNO3/H2504 2-Chloro-3,4-difluoronitrobenzene

2,3-Difluorochlorobenzene

L Isomer Impurities
(Regioisomers)

Click to download full resolution via product page

Figure 1: Primary industrial synthesis route involving electrophilic aromatic substitution
(Nitration) followed by Béchamp reduction or catalytic hydrogenation.[1]

Causality in Method Selection:

 Nitration: Direct nitration of 2,3-difluorochlorobenzene is preferred over chlorination of
difluoroaniline because the amino group is susceptible to oxidation and multi-chlorination.
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e Reduction: Iron/Acid (Béchamp) reduction is often favored in large-scale manufacturing to
avoid de-halogenation (loss of Cl or F) that can occur with catalytic hydrogenation (Pd/C) if
conditions are not strictly controlled [2].[1]

Applications in Drug Development

This aniline derivative acts as a "scaffold modifier" in Medicinal Chemistry.[1]
o Fluoroquinolone Antibiotics:

o Used to introduce the specific 2-ClI-3,4-F substitution pattern into the quinolone core (e.g.,
via the Gould-Jacobs reaction). The C2-Chlorine provides steric bulk that can improve
half-life, while the fluorines enhance potency against DNA gyrase.[1]

e SHP2 Inhibitors:

o Recent patents (e.g., Pyrimidinone derivatives) utilize this aniline to synthesize allosteric
inhibitors of SHP2, a phosphatase target in cancer therapy [3].[1]

e Agrochemicals:

o Precursor for benzoylurea insecticides where halogenation improves environmental
stability and insect chitin synthesis inhibition.[1]

Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

¢ Acute Toxicity: Oral (H302), Dermal (H312), Inhalation (H332).[1]
e [Irritation: Skin (H315), Eye (H319).[1][4][5][6]

o Target Organ: STOT SE 3 (Respiratory Irritation).[1]

Storage Protocol:

o Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The amine is sensitive to oxidation
(turning brown/purple).[1]
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o Temperature: Refrigerate (2-8°C) to maintain color and purity.

» Incompatibility: Violent reaction with acid chlorides, acid anhydrides, and strong oxidizing
agents.[1]

Experimental Protocol: Purity Analysis via HPLC

To validate the quality of 2-Chloro-3,4-difluoroaniline for synthesis, the following Reverse-
Phase HPLC method is recommended.

Methodology:

Column: C18 (e.g., Phenomenex Luna, 5 pm, 150 x 4.6 mm).[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Aromatic ring absorption).

Analytical Decision Tree (DOT Diagram)
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Figure 2: Quality Control workflow ensuring material integrity before use in sensitive catalytic
coupling reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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